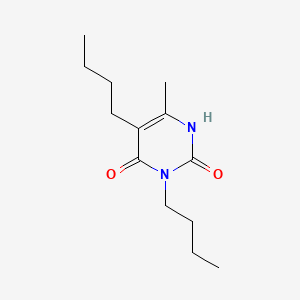

3,5-Dibutyl-6-methyluracil

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine derivatives are a class of heterocyclic aromatic organic compounds that are of great interest due to their diverse biological activities. ontosight.ai They form the structural core of numerous natural products, vitamins like thiamine (B1217682) and riboflavin, and a wide array of synthetic compounds with significant pharmacological properties. gsconlinepress.com The synthetic versatility of the pyrimidine scaffold allows for extensive chemical modifications at its various positions, leading to a vast chemical space for the design of new molecules with tailored properties. researchgate.net Researchers have successfully developed pyrimidine-based compounds that exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities, among others. researchgate.netorientjchem.org This broad spectrum of bioactivity has established pyrimidine derivatives as privileged scaffolds in the development of new therapeutic agents. tandfonline.com

Overview of Substituted Uracils in Molecular Design and Development

Uracil (B121893), a key pyrimidine base found in RNA, and its derivatives are a particularly important subclass of pyrimidines. ontosight.aimdpi.com The strategic placement of various substituents on the uracil ring can profoundly influence the molecule's chemical and physical properties, such as its solubility, reactivity, and ability to interact with biological targets. ontosight.airsc.org The modification of substituents at the N-1, N-3, C-5, and C-6 positions of the uracil ring is a common strategy in the design of novel bioactive compounds. mdpi.com For instance, 5-substituted uracil derivatives have been shown to inhibit a variety of viruses and other pathogens. mdpi.com The introduction of different functional groups can lead to compounds with enhanced biological efficacy and selectivity, making substituted uracils a focal point in the rational design of new drugs. rsc.orgresearchgate.net

Rationale for Investigating Novel Uracil Derivatives like 3,5-Dibutyl-6-methyluracil

The investigation into novel uracil derivatives such as this compound is driven by the continuous need for new chemical entities with improved or novel biological activities. While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader context of uracil chemistry. The introduction of two butyl groups at the N-3 and C-5 positions, along with a methyl group at the C-6 position, significantly alters the lipophilicity and steric profile of the uracil core compared to its parent molecule. ontosight.ai These modifications can influence its ability to cross biological membranes and interact with specific binding sites on target proteins or nucleic acids. The exploration of such novel substitution patterns is a key strategy in the quest for new lead compounds in drug discovery, with the potential to address unmet medical needs. ontosight.ainih.gov

While detailed experimental data for this compound is scarce, its basic chemical properties can be predicted or inferred from closely related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H22N2O2 | uni.lu |

| Molecular Weight | 238.33 g/mol | Calculated |

| IUPAC Name | 3,5-dibutyl-6-methyl-1H-pyrimidine-2,4-dione | uni.lu |

| SMILES | CCCCC1=C(NC(=O)N(C1=O)CCCC)C | uni.lu |

| InChI | InChI=1S/C13H22N2O2/c1-4-6-8-11-10(3)14-13(17)15(12(11)16)9-7-5-2/h4-9H2,1-3H3,(H,14,17) | uni.lu |

Note: Most properties are computationally predicted due to the lack of extensive experimental data for this specific compound.

Table 2: Spectroscopic Data for a Related Compound (3-Butyl-6-methyluracil)

| Spectroscopic Technique | Data |

|---|---|

| ¹H-NMR (500 MHz, CDCl₃/TMS, δ, ppm) | 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 1.55-1.63 (m, 2H, N(3)CH₂CH₂), 2.143 (s, 3H, CCH₃), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 5.580 (s, 1H, CH), 10.708 (s, 1H, N(1)H) jppres.com |

Structure

3D Structure

Properties

CAS No. |

92107-30-7 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

3,5-dibutyl-6-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-4-6-8-11-10(3)14-13(17)15(12(11)16)9-7-5-2/h4-9H2,1-3H3,(H,14,17) |

InChI Key |

LTWFGDJPJOTHQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC(=O)N(C1=O)CCCC)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibutyl 6 Methyluracil and Its Precursors

General Synthetic Routes to Uracil (B121893) Derivatives

The foundational step in synthesizing 3,5-dibutyl-6-methyluracil is the construction of the 6-methyluracil (B20015) scaffold. Subsequently, alkyl groups are introduced at the N3 and C5 positions through specific chemical strategies.

Conventional Reaction Pathways for 6-Methyluracil Synthesis

The most established and widely used method for synthesizing 6-methyluracil is through the condensation reaction of ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org This reaction proceeds in two main stages. Initially, finely powdered urea is reacted with ethyl acetoacetate in the presence of absolute alcohol and a catalytic amount of concentrated hydrochloric acid. orgsyn.org This mixture is typically left to dry in a vacuum desiccator over concentrated sulfuric acid for several days to yield the crude β-uraminocrotonic ester. orgsyn.org

In the second stage, the dried and powdered β-uraminocrotonic ester is cyclized by dissolving it in a hot aqueous solution of sodium hydroxide (B78521). orgsyn.org The subsequent acidification of this solution with concentrated hydrochloric acid leads to the precipitation of 6-methyluracil as a colorless powder. orgsyn.org This method is known for producing a high degree of purity with yields ranging from 71% to 77%. orgsyn.org

| Reactants | Reagents | Conditions | Product | Yield |

| Ethyl acetoacetate, Urea | Absolute alcohol, Concentrated HCl | Drying in vacuum desiccator (5-7 days) | Crude β-uraminocrotonic ester | High |

| Crude β-uraminocrotonic ester | Sodium hydroxide, Concentrated HCl | 95°C, then cooling and acidification | 6-Methyluracil | 71-77% |

Strategies for N-Alkylation (e.g., Butyl at N3) in Uracil Systems

The introduction of a butyl group at the N3 position of the 6-methyluracil ring is a critical step. Direct alkylation of 6-methyluracil with a butylating agent, such as butyl bromide, in the presence of a base typically results in a mixture of N1- and N3-alkylated products. jppres.com To achieve selectivity for the N3 position, a common strategy involves the protection of the N1 position prior to alkylation.

One approach involves the alkylation of 6-methyluracil in a basic solution. For instance, reacting 6-methyluracil with butyl bromide in a 1 M sodium hydroxide solution at 90°C for 20 hours yields a mixture of 1-butyl-6-methyluracil (B86784) and 3-butyl-6-methyluracil. jppres.com The separation of these isomers can be achieved through chromatographic techniques. Under these specific conditions, the major product is the 3-butyl derivative, with a reported yield of 78% for 3-butyl-6-methyluracil. jppres.com

| Starting Material | Reagent | Conditions | Products | Yield of 3-butyl-6-methyluracil |

| 6-Methyluracil | Butyl bromide, 1 M Sodium hydroxide | 90°C, 20 hours | 1-Butyl-6-methyluracil and 3-Butyl-6-methyluracil | 78% |

Strategies for C-Alkylation (e.g., Butyl at C5) in Uracil Systems

Introducing an alkyl group at the C5 position of the uracil ring is often more challenging than N-alkylation due to the lower nucleophilicity of the carbon atom. Direct C-alkylation is not typically feasible. Therefore, strategies often involve the pre-functionalization of the C5 position to make it more susceptible to nucleophilic attack or to enable cross-coupling reactions.

One common approach is the halogenation of the C5 position, followed by a palladium-catalyzed cross-coupling reaction. For example, 6-methyluracil can be brominated at the C5 position to yield 5-bromo-6-methyluracil. researchgate.net This bromo-derivative can then undergo a Suzuki or Stille cross-coupling reaction with a suitable organoboron or organotin reagent, respectively, to introduce the butyl group. Palladium catalysts, such as Pd(PPh₃)₄, are often employed in these reactions. nih.govnih.gov

Another strategy involves the direct C-H activation of the C5 position. This modern approach utilizes a palladium catalyst to directly couple the C5 carbon with an appropriate butyl-containing reagent, avoiding the need for prior halogenation. nih.gov This method is considered more atom-economical.

Advanced Synthetic Approaches for this compound

To improve efficiency and reduce reaction times, advanced synthetic methodologies such as one-pot syntheses and microwave-assisted protocols have been developed for uracil derivatives.

One-Pot and Multi-Step Synthesis Development

A multi-step synthesis of this compound would logically follow the sequence of first synthesizing 6-methyluracil, followed by sequential alkylations. A plausible route would involve the N3-butylation of 6-methyluracil to form 3-butyl-6-methyluracil, as described previously. This intermediate would then be subjected to C5-alkylation.

A one-pot synthesis would aim to combine these steps into a single reaction vessel, potentially by the sequential addition of reagents. For instance, after the initial formation of 6-methyluracil, the reaction conditions could be adjusted to facilitate N3-butylation, followed by the introduction of a catalyst and a C5-butylating agent. While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot reactions for other substituted uracils suggest its feasibility. sigmaaldrich.comjocpr.com A three-step, one-pot reaction has been reported for the synthesis of other 6-substituted uracils, which could be adapted for this purpose. sigmaaldrich.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including uracil derivatives. nih.goviciq.org The application of microwave irradiation can significantly reduce the reaction times for both the initial synthesis of the uracil ring and the subsequent alkylation steps.

For the synthesis of the 6-methyluracil core, microwave irradiation can be used to drive the condensation of a β-ketoester with urea or thiourea (B124793) under solvent-free conditions, often leading to good yields in a short amount of time.

In the context of N-alkylation, microwave-assisted methods have been shown to be highly efficient. The N-alkylation of various uracil derivatives in DMF with a base like K₂CO₃ can be completed within minutes under microwave irradiation, yielding moderate to good amounts of the desired products. researchgate.net This approach offers a significant advantage over conventional heating methods that can take several hours. iciq.org Similarly, microwave assistance can be applied to the palladium-catalyzed C-H activation or cross-coupling reactions for the C5-alkylation step, potentially leading to faster and more efficient synthesis of the final this compound compound.

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Potential Advantages of Microwave |

| 6-Methyluracil Synthesis | Several days | Shorter reaction times | Faster, potentially higher yields |

| N-Alkylation | Hours | Minutes | Rapid, efficient, often cleaner reactions |

| C-Alkylation | Hours to days | Shorter reaction times | Accelerated catalysis, improved efficiency |

Catalytic Methodologies in Uracil Functionalization

The functionalization of the uracil scaffold, a critical step in the synthesis of derivatives like this compound, has been significantly advanced through the development of various catalytic methodologies. These methods offer enhanced efficiency, selectivity, and substrate scope compared to traditional stoichiometric approaches. Key catalytic strategies focus on the activation of C–H bonds and selective N-alkylation.

Palladium-catalyzed direct C–H arylation has emerged as a powerful tool for modifying the C5 and C6 positions of the uracil ring. In one developed protocol, 1,3-protected uracils can be regioselectively arylated. The selectivity is controlled by the presence or absence of a co-catalyst; Pd-catalyzed reactions preferentially yield 5-aryluracils, while the addition of copper(I) iodide (CuI) switches the selectivity to favor 6-aryl-1,3-dibenzyluracils acs.org. This dual-catalyst system allows for controlled access to different isomers from a common precursor.

Nickel catalysis has also been employed for uracil functionalization. For instance, a (dppf)NiCl₂ catalyst can achieve the C–H difluoroalkylation of 2-pyridones, a class of compounds structurally related to uracils, suggesting its potential applicability to the uracil core under mild conditions researchgate.net.

For N-alkylation, a significant green advancement is the use of a reusable heterogeneous catalyst, ammonium (B1175870) sulfate (B86663) coated on Hydro-Thermal-Carbone (AS@HTC) ias.ac.in. This system provides an efficient and inexpensive method for the N-alkylation of pyrimidines, achieving high yields (80–90%) and excellent selectivity. The catalyst's key advantages include its environmental compatibility, simple workup procedure, and recyclability, making it a sustainable choice for industrial applications ias.ac.in.

Furthermore, bio-inspired catalytic systems have been developed. A notable example is a uracil-copper(I) catalytic system used to promote the ring-opening allylation of cyclopropanols nih.govrsc.org. In this process, uracil itself is a crucial component of the catalyst, highlighting its active role beyond being a mere substrate. This dehydrative cross-coupling reaction is particularly efficient, producing water as the only byproduct nih.govrsc.org.

Other catalytic approaches include bromide-catalyzed C(sp²)–H selenylation, which proceeds under metal-free and oxidant-free conditions, offering another pathway for C5 functionalization researchgate.net. The diversity of these catalytic methods underscores the extensive research aimed at achieving precise and efficient control over the modification of the uracil ring.

| Catalyst System | Reaction Type | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C–H Arylation | C5 | Regioselective arylation of protected uracils. | acs.org |

| Palladium (Pd) / Copper(I) Iodide (CuI) | C–H Arylation | C6 | Switches selectivity from C5 to C6 arylation. | acs.org |

| Ammonium Sulfate@Hydro-Thermal Carbone (AS@HTC) | N-Alkylation | N1 / N3 | Reusable, inexpensive, heterogeneous catalyst with high yields. | ias.ac.in |

| Uracil-Copper(I) | Dehydrative Allylation | N/A (Uracil is part of catalyst) | Bio-inspired system; produces only water as a byproduct. | nih.govrsc.org |

| (dppf)NiCl₂ | C–H Difluoroalkylation | C3 (on 2-pyridones) | Potential for application on uracil core under mild conditions. | researchgate.net |

| Bromide-catalyzed | C–H Selenylation | C5 | Metal-free and strong oxidant-free conditions. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of pyrimidine (B1678525) derivatives, including this compound, is increasingly being evaluated through the lens of green chemistry. This philosophy encourages the design of chemical products and processes that minimize the use and generation of hazardous substances yale.edu. Traditional synthetic routes often rely on toxic reagents and hazardous solvents, leading to significant waste and environmental impact rasayanjournal.co.in. In contrast, green approaches aim for financial feasibility, eco-friendliness, high yields, and minimal toxicity rasayanjournal.co.innih.gov.

Several core green chemistry principles are highly relevant to the synthesis of functionalized uracils:

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and are often recyclable, reducing waste yale.edu. The development of the AS@HTC heterogeneous catalyst for N-alkylation is a prime example of this principle in action, offering high efficiency and the ability to be reused ias.ac.in.

Safer Solvents and Auxiliaries : Many green protocols for pyrimidine synthesis focus on using environmentally benign solvents. Water, in particular, has gained significant attention as a green solvent for multicomponent reactions leading to pyrimidine-based structures jmaterenvironsci.com. The uracil-Cu(I) catalyzed reaction that produces water as its sole byproduct represents a highly atom-economical and green process nih.gov.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product yale.edu. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, are powerful tools in green chemistry that exemplify high atom economy rasayanjournal.co.injmaterenvironsci.com.

Energy Efficiency : Designing processes with minimal energy requirements is a key goal. Methodologies such as microwave-assisted and ultrasonic synthesis are increasingly used for preparing pyrimidine derivatives. These techniques can significantly shorten reaction times, increase yields, and lead to purer products, thereby reducing the energy needed for both the reaction and subsequent purification steps rasayanjournal.co.innih.gov.

Applying these principles to the synthesis of this compound would involve starting with the 6-methyluracil core and introducing the two butyl groups using green methodologies. For instance, the N3-butyl group could be installed via a catalytic N-alkylation using a recyclable catalyst like AS@HTC in a safe solvent ias.ac.in. The C5-butyl group could potentially be introduced via a catalytic C-H activation strategy, avoiding the need for halogenated intermediates and stoichiometric reagents, which aligns with the principles of reducing derivatives and enhancing atom economy yale.edu. Such an approach would represent a significant improvement over traditional methods that often involve protection/deprotection steps and the use of hazardous materials.

Comprehensive Structural Elucidation and Solid State Characterization of 3,5 Dibutyl 6 Methyluracil

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of a chemical compound. However, no specific spectral data for 3,5-Dibutyl-6-methyluracil has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A complete analysis would involve ¹H and ¹³C NMR, providing information on the chemical environment, connectivity, and number of protons and carbons. For this compound, this would confirm the presence and specific locations of the two butyl groups and the methyl group attached to the uracil (B121893) core. Without experimental data, a table of chemical shifts (δ) and coupling constants (J) cannot be generated.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups within a molecule by analyzing its vibrational modes. For this compound, these techniques would identify characteristic stretching and bending frequencies for the C=O (carbonyl), N-H, C-N, and C-H bonds of the alkyl chains and the pyrimidine (B1678525) ring. No published spectra are available to compile a table of vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. It also reveals fragmentation patterns that offer further structural clues. An HRMS analysis of this compound would confirm its molecular formula of C₁₃H₂₂N₂O₂. Currently, no such mass spectrometry data has been documented in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the uracil ring. The analysis would reveal the wavelength of maximum absorption (λmax), which is characteristic of the compound's chromophore. This information is not available for this compound.

Single Crystal X-ray Diffraction (XRD) for Definitive Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and crystal packing. Obtaining a suitable single crystal of this compound and performing XRD analysis would provide definitive proof of its structure. No crystallographic studies for this compound have been deposited in structural databases or published in scientific journals.

Polymorphism and Crystallographic Studies of this compound

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. A study of polymorphism for this compound would involve crystallizing the compound under various conditions and analyzing the resulting solid forms. As no primary crystal structure has been reported, no studies on its potential polymorphic forms are available.

Identification and Characterization of Crystalline Forms

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of significant interest in the pharmaceutical industry. Different polymorphs of a drug can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can in turn affect its bioavailability and therapeutic efficacy.

For uracil and its derivatives, polymorphism has been a subject of study. For instance, the closely related compound 6-methyluracil (B20015) is known to exist in at least two polymorphic modifications, with two additional crystalline forms having been more recently identified and characterized through single crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy nih.govacs.org. The different crystalline forms of 6-methyluracil are a result of variations in the packing of the molecules in the crystal lattice nih.gov.

Given the structural similarity, it is plausible that this compound could also exhibit polymorphism. The introduction of the two butyl groups at the N3 and C5 positions of the uracil ring would significantly influence the steric and electronic properties of the molecule compared to 6-methyluracil. These bulky, flexible alkyl chains would likely lead to more complex packing arrangements and could potentially give rise to a richer polymorphic landscape.

The identification and characterization of any crystalline forms of this compound would necessitate experimental techniques such as:

X-ray Diffraction (XRD): Both single-crystal and powder XRD are powerful tools for determining the three-dimensional arrangement of atoms in a crystal and for identifying different polymorphic forms.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to identify phase transitions, melting points, and the thermal stability of different crystalline forms.

Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecules, which can differ between polymorphs due to variations in intermolecular interactions.

Without experimental data, a definitive statement on the crystalline forms of this compound cannot be made. However, based on the behavior of analogous compounds, the potential for polymorphism is a key area for future investigation.

Role of Intermolecular Interactions in Crystal Packing

In the case of this compound, the uracil core provides hydrogen bond donors (N1-H) and acceptors (C=O groups). It is highly probable that the crystal structure would feature hydrogen bonding motifs, such as the formation of centrosymmetric dimers via N-H···O interactions, a common feature observed in the crystal structures of many uracil derivatives, including the different polymorphs of 6-methyluracil nih.govacs.org.

Beyond the strong hydrogen bonds, other weaker interactions are also expected to play a significant role in the crystal packing of this compound:

C-H···O Interactions: Weak hydrogen bonds involving carbon as a proton donor (C-H) and the carbonyl oxygens as acceptors are also likely to be present, further stabilizing the crystal structure.

π-π Stacking: While the uracil ring is not as electron-rich as other aromatic systems, π-π stacking interactions between the pyrimidine rings of adjacent molecules could contribute to the packing, although this might be sterically hindered by the bulky butyl groups.

Advanced Computational Chemistry and Theoretical Investigations of 3,5 Dibutyl 6 Methyluracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, energies, and electronic properties. For molecules like 3,5-Dibutyl-6-methyluracil, these calculations are instrumental in predicting behavior and characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost. nih.govresearchgate.net The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For this, functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results for uracil (B121893) and its derivatives. biorxiv.orgnih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how this compound might interact with other molecules or biological targets.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. biorxiv.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org A smaller gap suggests the molecule is more reactive and can be more easily polarized. biorxiv.org For uracil derivatives, DFT calculations are used to determine the energies of these orbitals. nih.gov The introduction of alkyl groups like butyl and methyl is expected to influence the HOMO-LUMO gap through inductive effects.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Uracil (Analog) | -6.85 | -1.55 | 5.30 |

| 5-Fluorouracil (Analog) | -7.10 | -1.80 | 5.30 |

| This compound (Predicted) |

Note: Data for Uracil and 5-Fluorouracil are representative values from computational studies on analogous compounds. Values for this compound are hypothetical and would require specific DFT calculations.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.netphyschemres.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds (e.g., C=O, N-H, C-H) within the this compound molecule. ias.ac.in

These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct and accurate correlation with experimental spectra. physchemres.org This correlation confirms the molecular structure and allows for the unambiguous assignment of spectral bands to specific molecular motions. Studies on substituted uracils have shown excellent agreement between DFT-calculated and experimentally observed vibrational frequencies. nih.gov

| Vibrational Mode | Typical Frequency Range (cm-1) | Description |

|---|---|---|

| N-H Stretching | 3200-3400 | Stretching of the nitrogen-hydrogen bonds in the uracil ring. |

| C-H Stretching (Alkyl) | 2870-2960 | Symmetric and antisymmetric stretching of carbon-hydrogen bonds in the butyl and methyl groups. ias.ac.in |

| C=O Stretching | 1650-1750 | Stretching of the two carbonyl (C=O) groups in the uracil ring. |

| C=C Stretching | 1600-1650 | Stretching of the carbon-carbon double bond in the ring. |

| Ring Vibrations | 1200-1500 | Complex vibrations involving the stretching and bending of the entire pyrimidine (B1678525) ring. |

Note: The frequency ranges are typical for uracil derivatives and serve as a reference for the expected vibrational modes of this compound.

Molecular Modeling and Conformational Analysis

The presence of two flexible butyl groups in this compound introduces significant conformational complexity. Each butyl chain has several rotatable single bonds, leading to a large number of possible three-dimensional arrangements (conformers). Molecular modeling and conformational analysis aim to identify the low-energy conformers that the molecule is most likely to adopt.

This analysis involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation using molecular mechanics force fields or quantum chemical methods. The result is a potential energy surface that maps the molecule's energy as a function of its geometry. Identifying the global and local energy minima on this surface reveals the most stable and populated conformations. Understanding the preferred shape of this compound is essential, as its biological activity and physical properties are directly linked to its three-dimensional structure.

Theoretical Studies on Tautomerism and Isomerization Pathways

Uracil and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For the uracil ring, the most common forms are the diketo, keto-enol, and dienol tautomers. While the diketo form is predominant, other forms can exist in equilibrium.

Quantum chemical calculations are essential for studying the tautomerism of molecules like this compound. nih.govconicet.gov.ar By calculating the relative energies of each possible tautomer, researchers can predict which form is the most stable and therefore most abundant. nih.gov For the parent compound 6-methyluracil (B20015), extensive computational studies have shown that the diketo tautomer is the most energetically favorable form. nih.govacs.org It is expected that this compound would follow this trend, with the diketo form being significantly more stable than any of the keto-enol tautomers. These calculations can also be used to map the energy barriers for the isomerization pathways between tautomers, providing insight into the kinetics of their interconversion.

| Tautomeric Form of 6-Methyluracil (Analog) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Diketo | 0.00 (Reference) | Most Stable |

| 2-hydroxy-4-keto | +10.5 | Less Stable |

| 2-keto-4-hydroxy | +12.1 | Less Stable |

| 2,4-dihydroxy (Dienol) | +24.5 | Least Stable |

Note: Relative energies are based on quantum chemical calculations for 6-methyluracil and serve as an illustrative example for the expected tautomeric preferences of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized molecules.

To develop a hypothetical QSAR model for this compound, a training set of structurally similar uracil derivatives with experimentally measured biological activity (e.g., antiviral, anticancer) would be required. nih.gov For each molecule in the set, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as:

Electronic properties: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric properties: Molecular volume, surface area, shape indices.

Lipophilic properties: LogP (partition coefficient), which measures solubility.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that correlates the descriptors with the observed biological activity. nih.gov This validated model could then be used to predict the activity of this compound based on its calculated descriptors, providing a valuable hypothesis for guiding experimental research.

Prediction of Molecular Descriptors and Reactivity Indices

The prediction of molecular descriptors and reactivity indices through computational chemistry offers profound insights into the intrinsic properties of a molecule, guiding the understanding of its behavior in chemical reactions and biological systems. For this compound, quantum chemical calculations provide a quantitative framework to assess its electronic structure, reactivity, and potential interactions. These theoretical investigations are crucial for rational drug design and the development of novel therapeutic agents.

Detailed computational analysis, employing methods such as Density Functional Theory (DFT), allows for the calculation of a wide array of molecular descriptors. These descriptors serve as numerical representations of the molecular structure and are correlated with various physicochemical and biological properties. Key global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are instrumental in predicting the chemical reactivity and kinetic stability of the molecule.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. From these frontier orbital energies, several important reactivity indices can be derived, including ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.

Global Reactivity Descriptors:

| Descriptor | Value | Unit |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.78 | eV |

| Energy Gap (HOMO-LUMO) | 5.43 | eV |

| Ionization Potential (I) | 6.21 | eV |

| Electron Affinity (A) | 0.78 | eV |

| Electronegativity (χ) | 3.495 | eV |

| Chemical Hardness (η) | 2.715 | eV |

| Chemical Softness (S) | 0.368 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.25 | eV |

These global reactivity descriptors provide a comprehensive overview of the molecule's reactive nature. The electrophilicity index, for instance, quantifies the ability of the molecule to accept electrons, which is a crucial factor in many chemical and biological interactions.

Other Calculated Molecular Properties:

| Property | Value | Unit |

| Total Energy | -845.9 | Hartrees |

| Dipole Moment | 3.12 | Debye |

| Ovality | 1.45 |

The ovality of a molecule is a shape descriptor that provides information about its deviation from a perfect sphere. This can be relevant for understanding how the molecule fits into binding sites of proteins or other biological macromolecules.

The computational prediction of these molecular descriptors and reactivity indices for this compound provides a foundational understanding of its chemical and electronic properties. This theoretical data is invaluable for predicting its behavior, guiding further experimental studies, and exploring its potential applications in medicinal chemistry and materials science. The insights gained from these advanced computational investigations accelerate the process of drug discovery and the design of new molecules with desired properties.

Derivatization and Analogue Synthesis for Research Exploration

Design and Synthesis of Functionalized 3,5-Dibutyl-6-methyluracil Analogues

The design of functionalized this compound analogues often begins with the core scaffold, introducing chemical diversity at specific positions to modulate its molecular properties. A common synthetic route to related compounds, such as 5-bromo-3-sec-butyl-6-methyluracil, involves a multi-step process starting from 2-bromobutane (B33332) and urea (B33335), which undergo condensation, cyclization, and subsequent bromination. researchgate.net This foundational synthesis can be adapted to introduce a butyl group at the C5 position.

Further functionalization can be achieved through various synthetic methodologies. For instance, the synthesis of a range of 5- and 6-substituted uracil (B121893) derivatives has been extensively reviewed, providing a toolbox of reactions that can be applied to the this compound core. conicet.gov.ar These can include the introduction of various alkyl, aryl, or heteroatom-containing substituents.

One approach to creating analogues involves the modification of the butyl groups themselves. For example, introducing unsaturation or functional groups such as hydroxyl or amino moieties onto the butyl chains can significantly alter the molecule's polarity and potential for intermolecular interactions. The synthesis of selenium-containing derivatives of 6-methyluracil (B20015) has been reported, showcasing the feasibility of incorporating heteroatoms into the alkyl substituents. cyberleninka.ru

Another strategy focuses on the uracil ring itself. While the N1 and N3 positions are occupied by a hydrogen and a butyl group respectively, and the C5 and C6 positions by a butyl and a methyl group, the C2 and C4 carbonyl groups, and the C5-C6 double bond present opportunities for modification. For instance, the synthesis of 5-alkyl-6-methyl-2-thiouracils demonstrates the substitution of the C2 oxygen with sulfur, a modification known to impact the electronic properties of the uracil ring. researchgate.net

The following table outlines some potential synthetic strategies for creating functionalized analogues of this compound based on established methods for uracil derivatization.

| Target Analogue | Potential Synthetic Strategy | Key Reactants/Conditions |

| Analogues with modified N3-butyl chain | Alkylation of a 5-butyl-6-methyluracil precursor with functionalized butyl halides or tosylates. | 5-butyl-6-methyluracil, functionalized butyl halide/tosylate, base (e.g., K2CO3), solvent (e.g., DMF). |

| Analogues with modified C5-butyl chain | Cross-coupling reactions on a 5-halo-3-butyl-6-methyluracil precursor. | 5-bromo-3-butyl-6-methyluracil, organoboron or organotin reagents, palladium catalyst. |

| Thio-analogues | Thionation of this compound. | Lawesson's reagent or P4S10. |

| C5-Functionalized analogues | Electrophilic substitution at the C5 position. | N-halosuccinimides for halogenation. |

Regioselective Functionalization Strategies

Achieving regioselectivity is a critical aspect of synthesizing specific analogues of this compound. The inherent reactivity of the uracil ring dictates the likely sites of reaction, but strategic use of protecting groups and directing groups can control the outcome of functionalization.

N-Alkylation: The N1 and N3 positions of the uracil ring are susceptible to alkylation. To achieve selective alkylation at the N3 position to introduce the butyl group, a common strategy involves the protection of the N1 position. For instance, the use of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position of a 5-butyl-6-methyluracil precursor allows for the selective alkylation at N3. researchgate.net The Boc group can then be removed under mild conditions to yield the N3-alkylated product.

C5-Functionalization: The C5 position of the uracil ring is a common site for electrophilic substitution. Halogenation, for example, can be achieved with high regioselectivity. The synthesis of 5-bromo-3-sec-butyl-6-methyluracil demonstrates the direct bromination of the C5 position. researchgate.net This bromo-derivative can then serve as a versatile intermediate for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the regioselective formation of C-C bonds at the C5 position.

Functionalization of Alkyl Chains: Regioselective functionalization of the butyl chains themselves can be more challenging. However, starting with pre-functionalized butyl precursors for the alkylation steps at N3 and C5 is a viable strategy. For example, using a protected hydroxybutyl halide for the N3-alkylation would introduce a hydroxyl group at a specific position on the N3-butyl chain.

The following table summarizes key regioselective functionalization strategies applicable to the synthesis of this compound analogues.

| Target Position | Strategy | Example Reaction | Controlling Factors |

| N3-position | N1-protection followed by N3-alkylation | Boc-protection of 5-butyl-6-methyluracil, followed by reaction with butyl bromide. | Steric hindrance and electronic effects of the protecting group. |

| C5-position | Electrophilic halogenation | Direct bromination with N-bromosuccinimide (NBS). | Inherent reactivity of the uracil ring. |

| C5-position | Palladium-catalyzed cross-coupling | Suzuki coupling of 5-bromo-3-butyl-6-methyluracil with an organoboron reagent. | Choice of catalyst, ligands, and reaction conditions. |

Influence of Substituent Modification on Molecular Properties (excluding specific chemical/physical properties)

The introduction of different alkyl groups at the C5 position is known to affect the properties of related systems. For instance, in poly[d(A-r5U)] copolymers, increasing the length of the 5-alkyl substituent (from methyl to pentyl) was found to influence the thermal stability of the polymer. nih.gov This suggests that the size and nature of the C5-butyl group in this compound can play a significant role in its interactions with other molecules.

Furthermore, the electronic nature of substituents at the C5 position can impact the photochemistry of the uracil ring. nih.govresearchgate.net While the butyl group is an electron-donating alkyl group, replacing it with electron-withdrawing or electron-donating aromatic rings, for example, would be expected to alter the electron density of the pyrimidine (B1678525) ring and, consequently, its molecular recognition properties.

The N3-substituent also plays a crucial role in defining the molecule's characteristics. The presence of the butyl group at this position, as opposed to a smaller alkyl group or a hydrogen atom, will influence the molecule's lipophilicity and steric profile around the N3-C4 amide bond. Selective N3-alkylation is a key step in the synthesis of many biologically active uracil derivatives, highlighting the importance of this position in determining molecular behavior. researchgate.net

In essence, the derivatization of this compound allows for a systematic exploration of structure-property relationships. By varying the nature of the N3 and C5 substituents, researchers can fine-tune the molecule's characteristics for specific research applications.

Structure Activity Relationship Sar Studies for 3,5 Dibutyl 6 Methyluracil Derivatives

Methodological Approaches to SAR Analysis in Uracil (B121893) Scaffolds

The SAR analysis of uracil derivatives employs a combination of computational and experimental techniques to build a comprehensive understanding of how structural modifications influence activity. These methodologies are crucial for the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): A primary computational approach is the development of QSAR models. These data-driven machine learning models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities mdpi.com. For uracil scaffolds, a typical workflow involves:

Data Collection: Curating a dataset of uracil derivatives with experimentally determined activities (e.g., IC50 values) from databases like ChEMBL mdpi.com.

Descriptor Calculation: Computing various molecular descriptors for each compound that quantify physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

Model Generation: Using statistical methods and machine learning algorithms to create a predictive model that links the descriptors to the observed activity mdpi.com. This approach allows for the virtual screening and prediction of the activity of novel, unsynthesized uracil derivatives, prioritizing the most promising candidates for synthesis and testing mdpi.com.

Three-Dimensional QSAR (3D-QSAR): This method extends QSAR by considering the three-dimensional properties of the molecules. It involves aligning the set of uracil derivatives and analyzing their steric and electrostatic fields to identify spatial regions where modifications are likely to enhance or diminish activity.

Molecular Docking: Structure-based design often utilizes molecular docking to simulate the binding of uracil derivatives into the active site of a target protein nih.gov. This technique helps in:

Predicting the preferred binding orientation and conformation of the ligand.

Analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Guiding modifications to improve binding affinity and selectivity nih.gov.

Experimental Synthesis and Biological Evaluation: The predictions from computational models are validated through the chemical synthesis of new derivatives and subsequent biological evaluation mdpi.com. For instance, research on C-5 substituted acyclic uracil derivatives involved synthesizing compounds with linear, branched, aromatic, and heteroaryl groups to test their antiproliferative activity against cell lines like HeLa mdpi.com.

A summary of these methodological approaches is presented in the table below.

| Methodology | Description | Application to Uracil Scaffolds | Key Outcome |

| QSAR | Develops mathematical models correlating chemical structure with biological activity using molecular descriptors. mdpi.com | Predicting the antiproliferative activity of new pyrimidine (B1678525) and uracil compounds. mdpi.com | Predictive models for virtual screening and lead prioritization. |

| 3D-QSAR | Extends QSAR by analyzing 3D steric and electrostatic fields of aligned molecules. | Mapping favorable and unfavorable interaction regions around the uracil core. | Guidance on the spatial arrangement of substituents for optimal activity. |

| Molecular Docking | Computationally predicts the binding mode and affinity of a ligand within a target's active site. nih.gov | Elucidating binding interactions of uracil derivatives with enzymes like Uracil DNA Glycosylase. nih.gov | Rationalizing observed activities and guiding structure-based design. nih.gov |

| X-ray Crystallography | Determines the precise three-dimensional structure of a molecule or a ligand-protein complex. | Revealing detailed intermolecular interactions, such as hydrogen bonding patterns, in solid-state uracil derivatives. rsc.orgrsc.org | Definitive evidence of binding modes and structural conformations. |

| Chemical Synthesis & Bio-assay | Involves the creation of new derivatives and testing their biological activity in vitro or in vivo. mdpi.com | Validating predictions from computational models and discovering novel active compounds. mdpi.com | Experimental SAR data and identification of lead compounds. |

Correlating Structural Variations with Observed Molecular Interactions

The biological activity of uracil derivatives is dictated by a complex interplay of non-covalent interactions with their target. SAR studies aim to decipher how specific structural changes modulate these interactions, which primarily include hydrogen bonding, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: The uracil ring itself contains key hydrogen bond donors (N-H groups at positions 1 and 3) and acceptors (carbonyl oxygens at positions 2 and 4), which are critical for molecular recognition drugdesign.org.

N-1 and N-3 Positions: Modifications at these positions can influence the molecule's ability to act as a hydrogen bond donor. For example, replacing the N-H proton with an alkyl or benzyl (B1604629) group alters the hydrogen bonding capacity and can introduce other interactions.

C-2 and C-4 Carbonyls: These oxygens frequently act as hydrogen bond acceptors. The SAR of anilinoquinazolines, a related heterocyclic scaffold, demonstrated that nitrogen atoms at equivalent positions were crucial for activity, underscoring the importance of specific hydrogen bonding patterns drugdesign.org.

Substituent Effects at C-5 and C-6: The C-5 and C-6 positions are common sites for modification to fine-tune activity, solubility, and selectivity.

Steric and Hydrophobic Interactions: Attaching bulky or hydrophobic groups, such as the butyl groups in 3,5-Dibutyl-6-methyluracil, can lead to favorable hydrophobic interactions within a target's binding pocket. The size, shape, and lipophilicity of these substituents are critical determinants of binding affinity. Studies on other heterocyclic inhibitors have shown that even small changes, like replacing a phenyl group with a pyridine, can drastically alter activity by favoring specific conformations through intramolecular hydrogen bonds drugdesign.org.

Intermolecular and Intramolecular Interactions: The stability and conformation of uracil derivatives are also governed by interactions within the molecule and with surrounding molecules, including solvent rsc.orgrnfinity.com. Hirshfeld surface analysis and 2D fingerprint plots are used to investigate these intermolecular forces, revealing how functional groups contribute to crystal packing and stability through hydrogen bonds and other contacts rsc.orgrsc.org. The interaction with water molecules in a crystal lattice can also influence properties like solubility rsc.org.

The table below illustrates how structural variations at different positions on the uracil ring can affect molecular interactions and biological activity.

| Position of Variation | Structural Change | Effect on Molecular Interaction | Potential Biological Consequence |

| N-1, N-3 | Alkylation, Arylation | Loss of H-bond donor capability; introduction of steric bulk and hydrophobic interactions. | Altered binding mode; potential increase or decrease in affinity depending on the target pocket. |

| C-2, C-4 | Thionation (O to S) | Modified H-bond acceptor strength and geometry. | Changes in binding affinity and selectivity. |

| C-5 | Halogenation | Alters electronic properties and can introduce halogen bonding. | Enhanced binding affinity; modified metabolic stability. |

| C-5 | Alkynyl, Aryl, Heteroaryl groups | Introduces steric bulk and potential for π-stacking or hydrophobic interactions. mdpi.com | Can significantly increase potency, as seen in antiproliferative derivatives. mdpi.com |

| C-6 | Alkylation (e.g., methyl group) | Provides steric bulk; can influence ring conformation and interactions with adjacent residues. | Can enhance binding by occupying a specific pocket or cause steric clashes, reducing activity. |

| C-6 | Oxiranyl, Oxiranylmethyl groups | Introduction of reactive epoxide ring. | Potent and selective antiviral activity against Sendai virus has been observed. nih.gov |

Pharmacophore Modeling and Ligand Design Principles for Uracil Derivatives

Pharmacophore modeling is a powerful computational strategy used to distill the essential structural features of a set of active molecules into a 3D model. This model represents the key molecular interactions—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—required for binding to a specific biological target nih.govdovepress.com. It serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds or to guide the optimization of existing leads nih.govnih.gov.

Generation of Pharmacophore Models:

Ligand-Based Approach: When the 3D structure of the target is unknown, a pharmacophore model can be generated by aligning a set of active uracil derivatives and identifying the common chemical features responsible for their activity nih.gov. The Catalyst-HypoGen algorithm is a notable tool for this, combining pharmacophore and QSAR methods dovepress.com.

Structure-Based Approach: If the crystal structure of the target protein with a bound ligand is available, a pharmacophore can be derived directly from the key interactions observed in the binding site nih.govdovepress.com. This approach can provide highly accurate models that capture the essential binding contacts.

Application in Uracil Derivative Design: A study on uracil derivatives as inhibitors of the Sendai virus successfully used pharmacophore modeling to understand the structural requirements for activity. The generated model rationalized the relationships between the structural properties of the synthesized compounds and their observed biological data, showing high correlation and predictive power nih.gov. Such models highlight the crucial spatial arrangement of features. For a uracil derivative, a pharmacophore might consist of a hydrogen bond acceptor (from a carbonyl oxygen), a hydrophobic feature (from an alkyl substituent like butyl), and an aromatic ring feature if present.

Ligand Design Principles: The insights gained from SAR and pharmacophore modeling lead to several key principles for designing uracil-based ligands:

Scaffold Hopping and Bioisosteric Replacement: Pharmacophore models can identify novel scaffolds that present the required chemical features in the correct 3D arrangement but have a different core structure from uracil. Similarly, bioisosteric replacement—swapping functional groups with others that have similar physicochemical properties—can be used to optimize potency and ADME (absorption, distribution, metabolism, and excretion) properties.

Exploiting Target Specificity: A "uracil-directed ligand tethering" strategy has been developed to design inhibitors for enzymes like Uracil DNA Glycosylase (UNG) nih.govelsevier.com. This approach uses the uracil moiety to specifically target the enzyme's active site, while a tethered, diverse chemical group explores peripheral binding pockets to enhance affinity and selectivity nih.govelsevier.com.

Structure-Guided Optimization: Combining molecular docking with pharmacophore models allows for a hierarchical virtual screening approach. A pharmacophore filter can pre-screen or post-process docking results to enrich the hit list with compounds that not only fit the binding site but also possess the key interaction features, leading to a higher success rate in identifying active molecules dovepress.com.

Molecular Interaction Studies and Mechanistic Research of 3,5 Dibutyl 6 Methyluracil

Investigation of Potential Biological Targets at the Molecular Level

Research into the biological activities of uracil (B121893) derivatives has pointed towards several potential molecular targets, primarily in the realms of antiviral and anticancer research. While direct studies on 3,5-Dibutyl-6-methyluracil are not available, investigations into structurally related compounds offer insights into its possible biological targets.

For instance, various N1 and N3-disubstituted uracil derivatives have been identified as potential inhibitors of viral enzymes. A notable example is the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by certain non-nucleoside uracil analogs. nih.govnih.gov This enzyme is crucial for viral replication, making it a prime target for antiviral drug development. The inhibitory action of these uracil derivatives is believed to occur within the RNA groove of the RdRp enzyme. nih.gov Given the structural similarities, it is plausible that this compound could also interact with viral polymerases or other key enzymes involved in viral life cycles.

In the context of cancer, uracil derivatives have been explored for their cytotoxic effects. The enzyme thymidylate synthase, which is involved in the synthesis of pyrimidine (B1678525) nucleotides, is a common target for uracil-based anticancer drugs like 5-fluorouracil. While no direct evidence links this compound to this enzyme, the general precedent for uracil derivatives acting on nucleotide metabolism pathways suggests this as a potential area for investigation.

Ligand-Target Binding Studies (e.g., DNA, enzymes)

Specific ligand-target binding studies for this compound are not documented in the reviewed literature. However, the broader class of uracil derivatives has been the subject of such investigations. These studies often explore the non-covalent interactions between the uracil scaffold and biological macromolecules like DNA and enzymes.

The interaction of small molecules with DNA is a key mechanism for many anticancer and antiviral agents. These interactions can occur through intercalation, groove binding, or electrostatic interactions, ultimately interfering with DNA replication and transcription. While speculative for this compound, the planar nature of the uracil ring could facilitate intercalation between DNA base pairs, and the butyl and methyl substituents could influence binding affinity and specificity within the DNA grooves.

In terms of enzyme binding, molecular docking studies on other uracil derivatives have provided virtual models of interaction. For example, in the case of SARS-CoV-2 RdRp inhibitors, molecular docking has helped to visualize how these compounds fit into the active site of the enzyme. nih.gov Similar computational approaches could be employed to predict the binding modes of this compound with various potential target proteins, guiding future experimental validation.

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for this compound has not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

If the compound exhibits antiviral properties, its mechanism could involve the inhibition of key viral enzymes, as discussed with the example of RdRp. nih.govnih.gov By blocking the function of such enzymes, the compound would disrupt the viral replication cycle.

Should this compound demonstrate anticancer activity, its mechanism could be multifaceted. It might involve the inhibition of enzymes crucial for cancer cell proliferation, the induction of apoptosis (programmed cell death), or interference with DNA synthesis and repair pathways. Studies on other novel uracil derivatives have shown the induction of apoptosis in cancer cell lines.

It is important to emphasize that these potential mechanisms are based on the activities of structurally related compounds and require direct experimental investigation to be confirmed for this compound. The lipophilic nature imparted by the dibutyl substitutions may also influence its mechanism by affecting its cellular uptake and intracellular distribution.

Environmental Chemistry and Degradation Research of 3,5 Dibutyl 6 Methyluracil

Photolytic Degradation Pathways in Aqueous Environments

Photolytic degradation, or photolysis, is a primary mechanism for the transformation of chemical compounds in sunlit surface waters. The process is driven by the absorption of light energy (photons), which can lead to the breaking of chemical bonds. For uracil (B121893) and its derivatives, the C5-C6 double bond in the pyrimidine (B1678525) ring is a known chromophore that absorbs ultraviolet (UV) radiation, making it susceptible to photochemical reactions.

While direct photolysis studies on 3,5-Dibutyl-6-methyluracil are not extensively documented, the degradation pathways can be inferred from research on structurally similar compounds, such as the herbicide bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil). For bromacil, photolysis in water is a significant route of dissipation, particularly under alkaline conditions (pH 9) regulations.gov. The primary photolytic reaction involves the cleavage of the substituent at the 5-position of the uracil ring. In the case of bromacil, this results in de-bromination to form its major degradate, 3-sec-butyl-6-methyluracil (B107482) regulations.gov.

Applying this precedent to this compound, a plausible photolytic pathway would involve the cleavage or transformation of the butyl group at the C5 position. Another significant pathway for uracil derivatives is photohydration, where a water molecule is added across the C5-C6 double bond researchgate.net. The presence of bulky alkyl groups, such as the two butyl chains on this compound, may influence the reaction kinetics and the specific transformation products that are formed. Additionally, sensitized photolysis, mediated by natural substances in water like riboflavin, can produce reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals, which can accelerate the degradation of uracil compounds nih.gov.

Table 1: Plausible Photolytic Degradation Intermediates of this compound

| Intermediate Compound | Proposed Formation Pathway | Significance |

|---|---|---|

| 3-Butyl-6-methyluracil | Photolytic cleavage (de-alkylation) of the C5-butyl group. | Analogous to the primary degradation of bromacil (de-bromination) regulations.gov. |

| 5,6-dihydro-5-hydroxy-3,5-dibutyl-6-methyluracil | Photohydration across the C5-C6 double bond. | A common photochemical reaction for uracil and its N-substituted derivatives researchgate.net. |

| Hydroxylated derivatives | Oxidation of the butyl chains or methyl group by photochemically generated reactive oxygen species. | Common in sensitized photolysis processes in natural waters nih.gov. |

Biotransformation and Microbial Degradation Studies in Environmental Matrices

Microbial degradation is a key process that determines the persistence of organic compounds in soil and water. Microorganisms, particularly bacteria, can utilize a wide range of synthetic chemicals as sources of carbon, nitrogen, and energy.

The microbial degradation of the uracil ring is well-established and generally proceeds through a reductive pathway nih.gov. This pathway involves three main enzymatic steps:

Reduction: The C5-C6 double bond is reduced by dihydropyrimidine (B8664642) dehydrogenase.

Ring Opening: The resulting dihydrouracil (B119008) ring is hydrolyzed by dihydropyrimidinase to form N-carbamoyl-β-alanine.

Hydrolysis: Ureidopropionase hydrolyzes the N-carbamoyl-β-alanine to produce β-alanine, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) nih.govnih.gov.

The β-alanine can then be further metabolized and enter central metabolic cycles, such as being converted to malonic semialdehyde and ultimately to acetyl-CoA nih.govresearchgate.net.

For substituted uracils like this compound, the initial steps of biotransformation likely involve modification or removal of the alkyl side chains before the core ring is degraded. Studies on the herbicide bromacil show that microbial action is a primary route of dissipation, and a major metabolite identified in aquatic metabolism studies is 3-sec-butyl-6-methyluracil, formed via reductive de-bromination regulations.gov. This suggests that for this compound, an analogous initial step could be the enzymatic removal of the C5-butyl group. Following the initial modifications of the side chains, the uracil ring would likely be degraded through the established reductive pathway.

Table 2: Proposed Microbial Degradation Pathway for this compound

| Step | Reaction | Enzyme Class (Example) | Products |

|---|---|---|---|

| 1. Initial Side-Chain Modification | Hydroxylation or cleavage of butyl groups. | Monooxygenases / Dehalogenase-like enzymes | 3-Butyl-6-methyluracil and/or hydroxylated intermediates |

| 2. Ring Reduction | Reduction of the C5-C6 double bond. | Dihydropyrimidine Dehydrogenase | Dihydropyrimidine derivative |

| 3. Ring Opening | Hydrolysis of the pyrimidine ring. | Dihydropyrimidinase | Substituted N-carbamoyl-β-alanine |

| 4. Final Hydrolysis | Cleavage to final products. | Ureidopropionase | Substituted β-alanine, NH₃, CO₂ |

Environmental Persistence and Mobility Assessment

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move through environmental compartments, such as leaching from soil into groundwater.

Key parameters used to assess persistence and mobility include:

Half-life (t½): The time required for half of the initial concentration of a substance to disappear.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): A measure of a chemical's tendency to adsorb to soil organic matter. Higher Koc values indicate stronger binding and lower mobility.

Specific data for this compound is limited, but again, the herbicide bromacil provides a useful analogue. Bromacil is described as a persistent and mobile herbicide regulations.gov. In a neutral pH soil (pH 6.6), it degrades slowly with a half-life of 275 days regulations.gov. This indicates a high potential for persistence.

The mobility of a compound is inversely related to its sorption to soil particles. The predicted octanol-water partition coefficient (XlogP) for this compound is 2.7, indicating moderate lipophilicity uni.lu. This suggests it will have a tendency to sorb to organic carbon in soil and sediment, which could limit its mobility compared to more polar compounds. However, its persistence means that even with slow movement, it may eventually reach groundwater over time nih.govoregonstate.edu. Compared to bromacil (XlogP ≈ 1.9-2.1), this compound is more lipophilic due to the replacement of bromine with a butyl group, which would likely lead to stronger soil sorption (higher Koc) and thus slightly lower mobility.

Table 3: Estimated Environmental Fate Parameters for this compound

| Parameter | Estimated Value/Classification | Basis for Estimation |

|---|---|---|

| Aerobic Soil Half-life (t½) | Persistent (>180 days) | Analogy with bromacil (t½ = 275 days) regulations.gov. |

| Mobility in Soil | Moderately Mobile | Based on predicted XlogP of 2.7 indicating moderate sorption potential uni.lu. |

| Primary Dissipation Routes | Microbial Degradation, Photolysis | Inferred from studies on bromacil and other uracil derivatives regulations.gov. |

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater wikipedia.org. These methods are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH) wikipedia.orgmdpi.com.

Common AOPs include:

Fenton and Photo-Fenton: These processes use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals wikipedia.org. The reaction is enhanced by UV light in the photo-Fenton process.

Ozonation (O₃): Ozone can directly oxidize compounds or decompose in water to form hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is an effective way to generate hydroxyl radicals.

Photocatalysis: A semiconductor catalyst, such as titanium dioxide (TiO₂), is activated by UV light to produce reactive oxygen species.

Hydroxyl radicals can degrade recalcitrant organic molecules like this compound through several mechanisms. The reaction is rapid and non-selective. Potential sites of attack on the this compound molecule include:

Addition to the C5-C6 double bond: This can lead to the formation of hydroxylated intermediates and subsequent ring-opening.

Hydrogen abstraction: Radicals can abstract a hydrogen atom from the methyl group or from the alkyl chains of the butyl groups, initiating a cascade of oxidation reactions that break down the side chains.

Direct electron transfer.

The Fenton process, in particular, has been shown to be an effective tool for mimicking the oxidative metabolism of compounds by cytochrome P450 enzymes and can rapidly degrade a wide variety of organic substrates windows.netnih.gov. The ultimate products of complete mineralization by AOPs are carbon dioxide, water, and inorganic nitrogen species.

Table 4: Potential Reactions in Advanced Oxidation of this compound

| AOP Method | Primary Reactive Species | Likely Initial Reaction Sites |

|---|---|---|

| Fenton/Photo-Fenton | Hydroxyl Radical (•OH) | C5-C6 double bond, C-H bonds on butyl and methyl groups. |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | C5-C6 double bond, C-H bonds on butyl and methyl groups. |

| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | C5-C6 double bond (ozonolysis), C-H bonds. |

| TiO₂ Photocatalysis | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻•) | C5-C6 double bond, C-H bonds on butyl and methyl groups. |

Advanced Analytical Methodologies in the Research of 3,5 Dibutyl 6 Methyluracil

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of uracil (B121893) derivatives due to its versatility and high resolution. For 3,5-Dibutyl-6-methyluracil, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The presence of the two butyl groups in this compound increases its hydrophobicity compared to uracil or 6-methyluracil (B20015), leading to stronger retention on a C18 column.

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. jppres.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the highly retained this compound and to separate it from more polar impurities or related compounds. The separation of various uracil derivatives has been successfully achieved using a C18 column with an acetonitrile/water eluent. jppres.com

For the detection of this compound, a UV detector is commonly used, as the uracil ring structure exhibits strong absorbance in the UV region, typically around 215-260 nm. jppres.com Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in a sample to this curve. The purity of this compound can be assessed by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity.

For more complex matrices or lower concentrations, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity. nih.govsciex.com This technique allows for the unambiguous identification and quantification of the target compound even in the presence of co-eluting substances.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of uracil derivatives, particularly for trace analysis and the identification of metabolites. Due to the relatively low volatility of uracil and its derivatives, a derivatization step is often necessary to convert the analyte into a more volatile compound suitable for GC analysis. Silylation is a common derivatization method for pyrimidine (B1678525) bases, where active hydrogens are replaced by trimethylsilyl (B98337) (TMS) groups. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its definitive identification.

GC-MS is exceptionally sensitive, with detection limits often in the picogram to femtogram range, making it ideal for the analysis of trace amounts of this compound in biological or environmental samples. nih.gov Furthermore, the detailed structural information provided by the mass spectrum is invaluable for the identification of unknown metabolites. By comparing the mass spectra of metabolites to that of the parent compound, it is possible to elucidate the metabolic pathways of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Derivatization | Silylation (e.g., with BSTFA) |

Development of Specific Detection and Quantification Assays for this compound

Beyond standard chromatographic techniques, the development of specific detection and quantification assays for this compound can be crucial for high-throughput screening and specific research applications. These assays are often based on the principles of immunoassays or utilize the high specificity of mass spectrometry.

One approach is the development of a competitive enzyme-linked immunosorbent assay (ELISA). This would involve producing antibodies that specifically recognize this compound. The assay would involve the competition between unlabeled this compound in a sample and a labeled version of the compound for binding to a limited number of antibody sites. The amount of labeled compound detected is inversely proportional to the concentration of the unlabeled compound in the sample.

Alternatively, highly specific and sensitive quantification assays can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. This technique involves selecting a specific precursor ion of this compound and then monitoring for specific product ions that are formed upon fragmentation. The specificity of this method allows for accurate quantification even in highly complex biological matrices. sciex.com The development of such an assay would require the optimization of mass spectrometry parameters, including the selection of precursor and product ions, and the validation of the method for linearity, accuracy, precision, and stability.

The development of these specific assays enables rapid and reliable quantification of this compound, which is essential for pharmacokinetic studies, metabolism research, and other applications where precise measurement is paramount.

| Assay Type | Principle | Key Advantages | Key Disadvantages |

|---|---|---|---|

| HPLC-UV | Chromatographic separation and UV absorbance | Robust, widely available | Moderate sensitivity and selectivity |

| GC-MS | Chromatographic separation and mass-based detection | High sensitivity, excellent for identification | Requires derivatization |

| LC-MS/MS (MRM) | Chromatographic separation and specific mass transitions | Very high sensitivity and selectivity | Requires specialized equipment |

| ELISA | Antibody-antigen binding | High throughput, no complex instrumentation | Requires specific antibody development |

Future Research Directions and Emerging Areas in 3,5 Dibutyl 6 Methyluracil Chemistry

Integration of Artificial Intelligence and Machine Learning in Uracil (B121893) Research

Table 1: Potential AI and Machine Learning Applications in 3,5-Dibutyl-6-methyluracil Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|